molecular formula C11H13N3O5S B2711158 N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-25-4

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2711158
CAS No.: 898412-25-4
M. Wt: 299.3
InChI Key: SLUSISXXYSWYOT-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached

Preparation Methods

The synthesis of N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with a suitable amidine or guanidine derivative.

    Functional Group Modifications: The final compound is obtained by introducing the 2,2-dimethoxyethyl and hydroxy groups through appropriate substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle regulation.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c1-18-6(19-2)5-12-8(15)7-9(16)13-11-14(10(7)17)3-4-20-11/h3-4,6,16H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUSISXXYSWYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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